molecular formula C12H29N3O4Si B12589496 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 489438-19-9

2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide

Cat. No.: B12589496
CAS No.: 489438-19-9
M. Wt: 307.46 g/mol
InChI Key: ZVVYWLIIAVXJQF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a hydrazine carboxamide group and a triethoxysilyl propyl group, which contribute to its reactivity and versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a triethoxysilyl propyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the specific requirements.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide involves its interaction with various molecular targets and pathways. The triethoxysilyl group allows for strong adhesion to surfaces, while the hydrazine carboxamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material synthesis.

    2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Shares structural similarities and is used in similar chemical processes.

Uniqueness

2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group and a triethoxysilyl propyl group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

489438-19-9

Molecular Formula

C12H29N3O4Si

Molecular Weight

307.46 g/mol

IUPAC Name

1-(dimethylamino)-3-(3-triethoxysilylpropyl)urea

InChI

InChI=1S/C12H29N3O4Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-13-12(16)14-15(4)5/h6-11H2,1-5H3,(H2,13,14,16)

InChI Key

ZVVYWLIIAVXJQF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)NN(C)C)(OCC)OCC

Origin of Product

United States

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